ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate
Description
Structural Analysis of Ethyl 2-(2,6-Dimethylpiperidin-1-yl)acetate
IUPAC Nomenclature and Systematic Identification
The systematic name This compound follows IUPAC rules, where:
- The parent structure is piperidine (a six-membered heterocycle with one nitrogen atom).
- Substituents at positions 2 and 6 are methyl groups .
- The acetate group ($$-\text{CH}_2\text{COOEt}$$) is attached to the piperidine nitrogen.
The compound is registered under CAS number 91370-59-1 and has a molecular weight of 199.29 g/mol . Its SMILES representation is $$ \text{O=C(OCC)CN1C(C)CCCC1C} $$, reflecting the ester linkage and dimethylpiperidine backbone.
Molecular Geometry and Conformational Isomerism
The 2,6-dimethylpiperidine ring adopts a chair conformation to minimize steric strain, with both methyl groups occupying equatorial positions. This conformation stabilizes the molecule by reducing 1,3-diaxial interactions. The ethyl acetate side chain extends outward, allowing free rotation around the $$ \text{N}-\text{CH}_2 $$ bond.
Key geometric parameters include:
Crystallographic Characterization and X-ray Diffraction Studies
While direct X-ray crystallographic data for this compound are limited, related piperidine derivatives show:
- Triclinic or monoclinic crystal systems with $$ P2_1/c $$ space groups.
- Intermolecular hydrogen bonds involving ester carbonyl groups, as seen in ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate.
For this compound, computational predictions suggest a density of ~0.9 g/cm³ and a refractive index $$ n_{20}^D $$ of 1.45 .
Spectroscopic Profile Analysis
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR (400 MHz, CDCl₃) :
- δ 1.12 ppm (t, 3H) : Ethyl group ($$ \text{CH}3\text{CH}2 $$).
- δ 1.00–0.89 ppm (m, 6H) : Methyl groups on piperidine ($$ \text{C}(2)\text{CH}3 $$ and $$ \text{C}(6)\text{CH}3 $$).
- δ 3.76–3.63 ppm (m, 2H) : Methylene protons adjacent to nitrogen ($$ \text{N}-\text{CH}_2-\text{COOEt} $$).
- δ 4.11 ppm (q, 2H) : Ethoxy group ($$ \text{OCH}2\text{CH}3 $$).
13C NMR (101 MHz, CDCl₃) :
- δ 168.4 ppm : Ester carbonyl ($$ \text{C=O} $$).
- δ 61.6 ppm : Ethoxy carbon ($$ \text{OCH}2\text{CH}3 $$).
- δ 29.7 ppm : Piperidine methyl carbons.
Infrared (IR) and Raman Vibrational Signatures
Key IR absorptions (cm⁻¹):
- 1730–1748 : Ester carbonyl ($$ \text{C=O} $$) stretch.
- 1180–1240 : $$ \text{C}-\text{O} $$ asymmetric stretching of the ester group.
- 2850–2960 : Aliphatic $$ \text{C}-\text{H} $$ stretches from methyl and methylene groups.
Raman spectra show strong bands at ~1440 cm⁻¹ (piperidine ring breathing) and ~720 cm⁻¹ (methyl rocking vibrations).
Mass Spectrometric Fragmentation Patterns
The electron ionization (EI) mass spectrum displays:
- Base peak at m/z 116 : Corresponds to the $$ \text{C}8\text{H}6\text{N}^+ $$ fragment from piperidine ring cleavage.
- m/z 199 : Molecular ion ($$ \text{M}^+ $$), observed with low abundance due to ester group instability.
- m/z 73 : Ethoxy fragment ($$ \text{CO}_2\text{Et}^+ $$).
Fragmentation pathways involve:
- Loss of $$ \text{CH}_3 $$ groups from the piperidine ring.
- Cleavage of the $$ \text{N}-\text{CH}2 $$ bond, yielding $$ \text{C}5\text{H}_{10}\text{N}^+ $$.
Properties
IUPAC Name |
ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-4-14-11(13)8-12-9(2)6-5-7-10(12)3/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBUIEFDKQAFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(CCCC1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,6-dimethylpiperidin-1-yl)acetate typically involves the reaction of 2,6-dimethylpiperidine with ethyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of ethyl (2,6-dimethylpiperidin-1-yl)acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid Derivatives
The ester undergoes hydrolysis under acidic or basic conditions to yield 2-(2,6-dimethylpiperidin-1-yl)acetic acid, a precursor for further functionalization .
Reaction Scheme :
Experimental Insights :
-
Acidic hydrolysis (TFA) provides the carboxylic acid in >80% yield .
-
The acid is critical for synthesizing peptide-based crosslinkers (e.g., Qlinkers) .
Transesterification Reactions
The ethyl group is replaced with bulkier alcohols via transesterification, enhancing lipophilicity for pharmaceutical applications .
Example :
Data :
Nucleophilic Aromatic Substitution
The piperidine nitrogen participates in coupling reactions with aryl halides under palladium catalysis .
Reaction Scheme :
Conditions :
Amidation and Peptide Coupling
The ester serves as an acylating agent in peptide synthesis. For example, it reacts with amines to form amides under standard coupling conditions .
Reaction Scheme :
Key Observations :
Stability and Reactivity Under Varied Conditions
| Condition | Observation | Reference |
|---|---|---|
| Acidic (HCl/MeOH) | Stable for 24h; no decomposition | |
| Basic (NaOH/HO) | Rapid hydrolysis to carboxylic acid | |
| High Temp (100°C) | Partial decomposition observed after 6h |
Scientific Research Applications
Pharmacological Applications
A. Drug Development
Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate has been investigated for its role in drug development, particularly as a building block for synthesizing pharmacologically active compounds. Its structure allows for modifications that can enhance binding affinity and pharmacokinetic properties of drug candidates. For instance, research has shown that modifications to the piperidine moiety can lead to improved efficacy in targeting specific biological pathways, such as those involved in oncogenesis .
B. Anticancer Research
In a study focusing on BCL6, an oncogenic driver in lymphoid malignancies, derivatives of this compound were synthesized and evaluated for their ability to degrade BCL6 protein levels in cancer cells. The results indicated that certain analogs exhibited potent degradation activity, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .
Chemical Synthesis
A. Synthetic Intermediates
This compound is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including acylation and alkylation processes. The compound's ability to form stable intermediates makes it valuable in multi-step synthetic pathways .
B. Catalysis
Recent advancements have highlighted the use of this compound in catalytic reactions. For example, its application in asymmetric synthesis has been explored, where it acts as a chiral auxiliary to produce enantiomerically enriched products. This property is particularly beneficial in the pharmaceutical industry where the chirality of compounds can influence their biological activity .
Material Science Applications
A. Polymer Chemistry
The compound has shown potential in polymer chemistry as a monomer or additive that can modify the properties of polymers. Its incorporation into polymer matrices can enhance mechanical strength or thermal stability, making it suitable for applications in coatings and advanced materials .
B. Coatings and Adhesives
Research indicates that this compound can be used to formulate coatings and adhesives with improved adhesion properties and resistance to environmental factors. This application is crucial for industries requiring durable materials that maintain performance under various conditions .
Table 1: Summary of Pharmacological Studies Involving this compound
| Study Reference | Compound Tested | Activity | Notes |
|---|---|---|---|
| CCT373566 | BCL6 Degradation | Potent in lymphoma models | |
| Various Derivatives | Anticancer Activity | Structural modifications enhance efficacy |
Case Study 1: Anticancer Compound Development
A recent investigation focused on synthesizing derivatives of this compound aimed at targeting BCL6 for lymphoma treatment. The study demonstrated that specific modifications led to compounds with significantly enhanced degradation rates of BCL6 protein in vitro and promising results in vivo models .
Case Study 2: Polymer Enhancement
In another study, researchers explored the use of this compound as an additive in epoxy resins. The results indicated improved mechanical properties and thermal stability compared to standard formulations without the compound. This advancement suggests its potential utility in high-performance materials .
Mechanism of Action
The mechanism of action of ethyl (2,6-dimethylpiperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Piperidine-Based Esters
Ethyl 2-(Piperidin-4-yl)acetate
- Structure : Differs in substituent position (piperidin-4-yl vs. 2,6-dimethylpiperidin-1-yl).
- Physicochemical Properties: Molecular weight: 185.23 g/mol LogP (octanol-water): 0.85 Solubility: Highly soluble in polar solvents (e.g., water: ~50 mg/mL) Bioavailability score: 0.55 (moderate GI absorption) .
- Synthesis : Uses cesium carbonate and EDC·HCl under mild conditions (25°C, 12 hours) .
- Key Differences : The absence of methyl groups in Ethyl 2-(piperidin-4-yl)acetate reduces steric hindrance and lipophilicity compared to the target compound.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
- Structure : Features a fully substituted piperidine ring (2,2,6,6-tetramethyl) with variable ester chain lengths (C1–C9).
- Impact of Alkyl Chain : Longer chains (e.g., propionate, butyrate) increase hydrophobicity (LogP > 2.5) but reduce aqueous solubility. Shorter chains (e.g., acetate) balance solubility and membrane permeability .
Heterocyclic Acetate Esters
Ethyl 2-(Imidazole-4-yl)acetate Derivatives
- Examples :
- Key Differences :
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
Data Tables
Table 1: Physicochemical Comparison of Selected Compounds
Biological Activity
Ethyl 2-(2,6-dimethylpiperidin-1-yl)acetate, a piperidine derivative, has garnered attention in the scientific community for its potential biological activities. This compound is primarily studied for its effects in pharmacology and medicinal chemistry, particularly concerning its antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHN\O
- Molecular Weight : 209.29 g/mol
- CAS Number : 1132-61-2
This compound features a piperidine ring that contributes to its biological activity by interacting with various molecular targets in biological systems.
The mechanism of action of this compound involves several pathways:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing neurotransmission and other signaling pathways.
- Cell Proliferation : Studies suggest that it may affect cell cycle progression and apoptosis in cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For example:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including prostate (PC3) and breast cancer cells. Its IC values were reported to be lower than those of conventional chemotherapeutics like 5-fluorouracil .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| PC3 | 0.81 | Tubulin polymerization inhibition |
| MCF7 | 1.25 | Induction of apoptosis |
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and increased survival rates compared to control groups .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration:
- Mechanism : It appears to modulate calcium channels and reduce oxidative stress in neuronal cells.
Case Studies
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that this compound could inhibit tubulin polymerization effectively, leading to apoptosis in cancer cells. The compound's structure was optimized to enhance its binding affinity at the colchicine site on tubulin .
- Antibacterial Efficacy : In another study focused on antimicrobial activity, this compound was tested against clinical isolates of bacteria. Results indicated a promising antibacterial profile with potential applications in treating resistant strains .
Q & A
Q. What in silico tools are available to predict the compound’s pharmacokinetic properties for drug discovery applications?
- Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) to estimate logP, bioavailability, and cytochrome P450 interactions. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., inconsistent reaction yields), apply multivariate regression to isolate confounding variables. Cross-reference findings with analogous piperidine-based esters to contextualize anomalies .
- Advanced Instrumentation : Techniques like cryo-electron microscopy (cryo-EM) or synchrotron-based spectroscopy may resolve unresolved structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

